4-Chloromercuribenzoic acid
Overview
Description
P-chloromercuribenzoic acid is a mercuribenzoic acid and a chlorine molecular entity. It is functionally related to a benzoic acid.
An organic mercurial used as a sulfhydryl reagent.
Scientific Research Applications
Biochemistry and Protein Studies : It is used to study protein conformations and activities. For instance, Dunnill and Green (1966) employed it in researching the transition from the N-conformation to the B-state of α-lactoglobulin (Dunnill & Green, 1966). Kamiński and Jeżewska (1982) used it to investigate the effects of a single thiol group on the NAD+-dependent activity of xanthine oxidoreductase (Kamiński & Jeżewska, 1982).
Yeast Metabolism : Shacter (1953) found that 4-Chloromercuribenzoic acid stimulates endogenous O2 uptake and anaerobic CO2 production in yeast but inhibits exogenous glucose metabolism (Shacter, 1953).
Materials Science : In the field of materials science, Tan et al. (2016) used 4-Chlorobenzoic acid, a related compound, to modify PEDOT:PSS, improving conductivity and transparency in high-efficiency ITO-free organic solar cells (Tan et al., 2016).
Drug Discovery : Křupková et al. (2013) reported that 4-Chloro-2-fluoro-5-nitrobenzoic acid serves as a starting material in heterocyclic oriented synthesis, important in drug discovery (Křupková et al., 2013).
Antibacterial Research : Ciugureanu et al. (1993) highlighted the potential of synthesized this compound hydrazides as antibacterial agents, especially against gram-positive germs (Ciugureanu et al., 1993).
Virology and Immunology : Neurath and Rubin (1968) used p-chloromercuribenzoate, a similar compound, to study the inactivation of adenovirus haemagglutinins and degradation of virions of types 3, 4, and 7 (Neurath & Rubin, 1968).
Endocrinology : Bloom et al. (1972) discovered that p-chloromercuribenzoic acid stimulates insulin release in pancreatic islets at concentrations of 0.01mm or above (Bloom et al., 1972).
Molecular Pharmacology : Kardile and Kalyane (2010) focused on synthesizing aromatic and heterocyclic derivatives with antimicrobial activity, highlighting the importance of this compound derivatives in this field (Kardile & Kalyane, 2010).
Neurobiology : Ortiz and Castillo (1978) used p-chloromercuribenzoic acid to block the induction of electrical activity in crustacean muscle by 4-cyclopentene-1,3-dione (Ortiz & Castillo, 1978).
Mechanism of Action
Target of Action
4-Chloromercuribenzoic acid (PCMB) primarily targets thiol groups in proteins . These thiol groups are found in enzymes that are dependent on thiol reactivity, including cysteine proteases such as papain and acetylcholinesterase . The thiol groups play a crucial role in the function of these enzymes, and their modification can significantly affect the enzyme’s activity.
Mode of Action
PCMB interacts with its targets by reacting with the thiol groups in proteins . This reaction inhibits the function of enzymes that are dependent on thiol reactivity . As a result, the activity of these enzymes, including cysteine proteases and acetylcholinesterase, is reduced .
Biochemical Pathways
The primary biochemical pathway affected by PCMB is the activity of cysteine proteases and other thiol-reactive enzymes . By inhibiting these enzymes, PCMB can disrupt the normal biochemical processes in which these enzymes are involved. For instance, the inhibition of cysteine proteases can affect protein degradation and other proteolytic processes .
Result of Action
The primary molecular effect of PCMB’s action is the modification of thiol groups in proteins, leading to the inhibition of thiol-reactive enzymes . This can result in changes in cellular processes that depend on the activity of these enzymes. For example, the inhibition of cysteine proteases can affect protein degradation processes within the cell .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Chloromercuribenzoic acid interacts with thiol groups in proteins, making it an inhibitor of enzymes that are dependent on thiol reactivity . This includes cysteine proteases such as papain and acetylcholinesterase . Due to this reactivity with thiols, this compound is also used in titrimetric quantification of thiol groups in proteins .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a protease inhibitor. By inhibiting enzymes that are dependent on thiol reactivity, it can influence cell function
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It reacts with thiol groups in proteins, leading to the inhibition of enzymes that require thiol reactivity for their function . This includes enzymes like cysteine proteases and acetylcholinesterase .
Properties
IUPAC Name |
(4-carboxyphenyl)mercury(1+);chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5O2.ClH.Hg/c8-7(9)6-4-2-1-3-5-6;;/h2-5H,(H,8,9);1H;/q;;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZOUMNUDGGHIW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[Hg+].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClHgO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59-85-8 | |
Record name | p-Chloromercuribenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | P-CHLOROMERCURIBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1LE0WZ4BO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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